3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

PROTAC linker design acid stability protecting group chemistry

Design PROTACs and sulfonamide libraries without linker degradation. Unlike acetal-type analogs (CAS 1411564-49-2), this building block features an acid-stable THP-CH₂-O- linkage that survives TFA/DCM deprotection steps. - **Key advantage**: 5-atom spacer (O-C-C-C-S) for optimal ternary complex formation; LogP 1.2 balances solubility & permeability. - **Suitable for**: PROTACs, ABPP probes, ADC conjugation (amine-reactive SO₂Cl). - **Supply**: 97-98% purity, immediate dispatch.

Molecular Formula C9H17ClO4S
Molecular Weight 256.75 g/mol
Cat. No. B13633107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride
Molecular FormulaC9H17ClO4S
Molecular Weight256.75 g/mol
Structural Identifiers
SMILESC1COCCC1COCCCS(=O)(=O)Cl
InChIInChI=1S/C9H17ClO4S/c10-15(11,12)7-1-4-14-8-9-2-5-13-6-3-9/h9H,1-8H2
InChIKeyCMUOESQEDRVLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (CAS 1478850-02-0): Procurement Guide for Bifunctional Linker Building Blocks in Medicinal Chemistry


3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (CAS 1478850-02-0) is a heterobifunctional linker building block comprising a tetrahydropyran (THP) ring connected via a methylene-ether bridge to a three-carbon propane spacer terminated by a reactive sulfonyl chloride group. It belongs to the functionalized sulfonyl chloride linker class widely employed in fragment-based drug discovery (FBDD), PROTAC degrader assembly, and sulfonamide library synthesis . Its molecular formula is C₉H₁₇ClO₄S with a molecular weight of 256.75 g/mol, a computed XLogP3-AA of 1.2, six rotatable bonds, and a topological polar surface area (TPSA) of 61 Ų [1]. The compound is commercially available at 97–98% purity from multiple reputable suppliers including Fluorochem (Catalog F745467) and AKSci (Catalog 0259EP) .

Acid-stable synthetic route Alkyl ether linkage withstands TFA/DCM deprotection steps
5-atom linker spacer Reported to support ternary complex spatial requirements
Balanced lipophilicity LogP 1.2 and moderate TPSA support degrader design

Why 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride Cannot Be Interchanged with Structurally Similar Sulfonyl Chloride Linkers


Superficially similar sulfonyl chloride building blocks bearing a tetrahydropyran moiety exhibit critical differences in linker arm composition, acid stability, and physicochemical parameters that preclude generic substitution. The target compound's THP–CH₂–O–(CH₂)₃–SO₂Cl architecture incorporates a regular alkyl ether linkage (via a methylene bridge), conferring resistance to acid-catalyzed hydrolysis that is absent in direct THP–O– acetal-type analogs (e.g., CAS 1411564-49-2), where the tetrahydropyranyl ether is known to be cleaved under mild acidic conditions (pH < 1 at room temperature) [1]. Furthermore, variations in atom count between the THP terminal and the sulfonyl chloride reactive group directly dictate the spatial reach achievable in bifunctional conjugates, altering PROTAC ternary complex formation and degradation efficiency [2]. Even modest changes in LogP (Δ ≥ 0.2 units) or rotatable bond count (Δ ≥ 1) among in-class analogs measurably shift the balance between aqueous solubility, passive permeability, and conformational entropy in derived conjugate molecules [3].

Acid lability mismatch THP-acetal analog (CAS 1411564-49-2) may cleave under acidic deprotection, while the target alkyl ether remains stable.
Spacer length limitation A 2-atom methanesulfonyl analog (CAS 264608-29-9) may not provide sufficient reach for ternary complex formation.
Physicochemical profile shift Higher LogP or fewer rotatable bonds in close analogs may alter solubility and conformational sampling.

Head-to-Head Quantitative Differentiation: 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride vs. Its Closest Analogs


Evidence 1: Superior Acid Stability via Non-Acetal Alkyl Ether Linkage vs. Acid-Labile THP Acetal Analog

The target compound employs a THP–CH₂–O– (tetrahydropyranyl-methyl-ether) linkage, which is a standard alkyl ether. In contrast, its closest analog 3-((tetrahydro-2H-pyran-4-yl)oxy)propane-1-sulfonyl chloride (CAS 1411564-49-2) contains a THP–O– linkage, which is a tetrahydropyranyl acetal (THP ether). THP acetals are well-established acid-labile protecting groups that undergo hydrolysis at pH < 1 at room temperature, whereas alkyl methyl ethers are stable under these conditions and require strong Lewis acids (e.g., BBr₃) or HI for cleavage [1]. For synthetic routes involving acidic steps—such as Boc deprotection (TFA), trityl removal, or acid-mediated cyclizations—the target compound's alkyl ether linkage survives intact, preventing premature linker cleavage and ensuring conjugate integrity. This differential has been quantitatively documented in related systems: 4-methoxytetrahydropyran-4-yl acetals undergo acid-catalyzed hydrolysis at rates more than two orders of magnitude (>100×) faster than stabilized acetal analogs, with electron-withdrawing substituents further modulating lability by factors up to 400× [2].

Acid stability
Class-level
Alkyl ether stable at pH ≥ 1
vs. THP-acetal labile at pH
Supports acidic deprotection sequences
Based on protecting group hierarchy; estimated >100× half-life difference
Linker atom count
Reported
5 atoms (O–C–C–C–S)
Provides spatial reach for ternary complex
Δ +3 atoms vs. methanesulfonyl analog; est. distance ~6.2–6.8 Å
Lipophilicity (LogP)
Reported
XLogP3-AA = 1.2
Balances solubility and permeability
Δ +0.2 vs. direct ether analog; within oral drug-like space
Rotatable bonds
Reported
6 rotatable bonds
vs. 5 in direct ether analog
Enables conformational sampling for ternary complex
Same count as methyl-branched analog without chiral complexity
Fsp3 & TPSA
Class-level
Fsp3 1.0, TPSA 61 Ų
Full sp³ hybridization; moderate polarity
Class-level: Fsp3 ≥ 0.42 linked to clinical developability
PROTAC linker design acid stability protecting group chemistry bifunctional conjugate synthesis

Evidence 2: Extended Linker Atom Count (5 Atoms O→S) vs. Shorter Methanesulfonyl Analog (2 Atoms) for Optimal Spatial Reach

The target compound provides a 5-atom bridge between the THP ring oxygen and the sulfonyl chloride sulfur (O–CH₂–CH₂–CH₂–S), yielding a through-bond distance of approximately 6.2–6.8 Å in extended conformation. A commonly considered shorter alternative, (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride (CAS 264608-29-9, C₆H₁₁ClO₃S, MW 198.67 g/mol), offers only 2 atoms (C–S) between the THP ring and the sulfonyl chloride, with a through-bond distance of approximately 2.8–3.2 Å [1][2]. This 3-atom deficit (~3.5–4.0 Å shorter reach) restricts the ability to span the distance required for simultaneous engagement of an E3 ligase and a target protein in PROTAC ternary complex formation. Literature on linker length optimization demonstrates that increasing linker atom count from 2 to 5 atoms can shift degradation efficiency (DC₅₀) by orders of magnitude due to altered ternary complex geometry [3].

Linker atom count
Reported
5 atoms (O–C–C–C–S)
Provides spatial reach for ternary complex
Δ +3 atoms vs. methanesulfonyl analog; est. distance ~6.2–6.8 Å
PROTAC ternary complex linker geometry spatial reach bifunctional degrader design

Evidence 3: Lipophilicity Control (LogP Δ = +0.2 vs. Direct Ether Analog) for Balancing Solubility and Permeability

The computed XLogP3-AA of the target compound is 1.2, compared to 1.0 for 3-((tetrahydro-2H-pyran-4-yl)oxy)propane-1-sulfonyl chloride (CAS 1411564-49-2) and 1.6 for the 2-methyl-branched analog (CAS 1341477-90-4) [1][2][3]. The +0.2 LogP increment over the direct ether analog is attributable to the additional methylene group in the CH₂–O bridge, which slightly increases hydrophobic surface area without introducing the steric bulk or metabolic liability of a chain methyl branch. In PROTAC development, excessive lipophilicity (LogP > 3) is associated with poor aqueous solubility, increased plasma protein binding, and accelerated hepatic clearance, whereas insufficient lipophilicity (LogP < 0) limits passive membrane permeability [4]. The target compound's intermediate LogP of 1.2 positions it within the optimal range (0–3) for orally bioavailable small-molecule drug space as defined by Lipinski and Veber analyses [5].

Lipophilicity (LogP)
Reported
XLogP3-AA = 1.2
Balances solubility and permeability
Δ +0.2 vs. direct ether analog; within oral drug-like space
lipophilicity optimization drug-likeness ADME properties PROTAC bioavailability

Evidence 4: Conformational Flexibility (6 Rotatable Bonds vs. 5 in Direct Ether Analog) for Enhanced Sampling of Ternary Complex Geometries

The target compound possesses 6 rotatable bonds, compared to 5 rotatable bonds for the direct ether analog 3-((tetrahydro-2H-pyran-4-yl)oxy)propane-1-sulfonyl chloride (CAS 1411564-49-2) [1][2]. The additional rotatable bond arises from the CH₂–O–CH₂ motif replacing the direct O–CH₂ connection, adding one extra degree of torsional freedom in the linker arm. Both compounds share identical TPSA (61 Ų) and Fsp3 values (1.0), indicating comparable polarity and saturation [1][2]. However, the extra rotatable bond in the target compound increases the conformational ensemble available to the linker, which can be advantageous for sampling productive ternary complex geometries in PROTAC applications where the optimal relative orientation of E3 ligase and target protein cannot be predicted a priori [3]. The methyl-branched analog (CAS 1341477-90-4) also has 6 rotatable bonds but introduces a chiral center on the propane chain, adding synthetic complexity and potential for diastereomer-dependent activity [4].

Rotatable bonds
Reported
6 rotatable bonds
vs. 5 in direct ether analog
Enables conformational sampling for ternary complex
Same count as methyl-branched analog without chiral complexity
conformational entropy PROTAC linker flexibility ternary complex formation molecular design

Evidence 5: Full sp³ Hybridization (Fsp3 = 1.0) and Moderate TPSA (61 Ų) Differentiate from Partially Unsaturated or Highly Polar Linker Analogs

The target compound exhibits an Fsp3 (fraction of sp³-hybridized carbons) of 1.0, meaning every carbon atom in the molecule is fully saturated . This value is identically shared with the direct ether analog (CAS 1411564-49-2, Fsp3 = 1.0) and the methyl-branched analog (CAS 1341477-90-4, Fsp3 = 1.0), distinguishing this entire subclass from partially unsaturated or aromatic sulfonyl chloride linkers that contain sp² centers . The literature establishes Fsp3 ≥ 0.42 as a favorable indicator for clinical success, associating higher three-dimensionality with reduced promiscuity, improved solubility, and lower attrition rates in drug development [1]. The TPSA of 61 Ų for all three THP-containing analogs falls below the 140 Ų threshold predictive of acceptable oral bioavailability, and below the 90 Ų threshold for blood-brain barrier penetration, making these linkers suitable for peripheral PROTAC applications [2]. Compared to simpler propane-1-sulfonyl chloride (CAS 10147-36-1, C₃H₇ClO₂S, MW 142.60, TPSA ~34 Ų), the target compound offers a more balanced polarity profile that avoids excessive hydrophobicity while retaining the THP ring as a steric anchor and solubility-modulating moiety .

Fsp3 & TPSA
Class-level
Fsp3 1.0, TPSA 61 Ų
Full sp³ hybridization; moderate polarity
Class-level: Fsp3 ≥ 0.42 linked to clinical developability
drug-likeness Fsp3 parameter fragment-based drug discovery lead-likeness

Optimal Procurement and Application Scenarios for 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride


PROTAC Degrader Assembly Requiring Acid-Stable, Medium-Length Linker Arms

In PROTAC development programs where the synthetic route includes acidic deprotection steps (e.g., Boc removal with TFA/DCM, trityl cation scavenging, or resin cleavage in solid-phase synthesis), the target compound's non-acetal alkyl ether linkage (THP–CH₂–O–) survives conditions that would cleave the THP–O– acetal of the direct ether analog (CAS 1411564-49-2). This property, grounded in well-established protecting group stability hierarchies [1], allows the target compound to serve as a late-stage conjugation handle without premature linker degradation. Its 5-atom spacer (O–C–C–C–S) provides adequate reach for E3 ligase–target protein ternary complex formation, as supported by published linker length–activity relationships [2]. The compound's intermediate LogP (1.2) and 6 rotatable bonds offer a favorable balance between solubility and conformational sampling capacity in degrader design [3].

Fragment-Based Drug Discovery (FBDD) and Sulfonamide Library Synthesis

As a bifunctional sulfonyl chloride linker with orthogonal reactivity (SO₂Cl for sulfonamide/sulfonate formation; THP ring as a steric anchor or subsequent functionalization handle), the target compound aligns with the design principles articulated by Enamine for fragment linking in FBDD . Its full Fsp3 character (1.0), moderate TPSA (61 Ų), and 6 rotatable bonds produce a three-dimensional scaffold distinct from flat aromatic linkers, increasing the likelihood of identifying novel binding modes against undruggable targets [4]. The 97–98% commercial purity from multiple vendors (Fluorochem F745467, AKSci 0259EP) supports reproducible library synthesis without additional purification burden .

Antibody-Drug Conjugate (ADC) Linker-Payload Construction Requiring Controlled Hydrophilicity

For ADC applications where linker hydrophilicity critically influences conjugate aggregation, plasma stability, and bystander killing effects, the target compound's LogP of 1.2 provides a measurable advantage over more lipophilic analogs such as the 2-methyl-branched variant (LogP = 1.6, CAS 1341477-90-4) [5]. The absence of a chiral center avoids diastereomer-related analytical complexity during ADC characterization, while the THP ring contributes steric bulk that may reduce premature payload release via retro-Michael or elimination pathways compared to linear alkyl sulfonate esters [6]. The sulfonyl chloride reactive group enables efficient conjugation to amine-containing payloads (e.g., auristatins, maytansinoids) under anhydrous conditions with predictable stoichiometry.

Chemical Probe Development for Covalent Target Engagement Studies

In the design of activity-based protein profiling (ABPP) probes or covalent chemical probes, the sulfonyl chloride group reacts selectively with lysine, serine, or cysteine nucleophiles under controlled pH conditions, forming stable sulfonamide or sulfonate linkages [7]. The target compound's acid-stable alkyl ether linkage ensures that the THP moiety—which may serve as a steric reporter, affinity handle, or solubility-modifying group—remains intact throughout probe synthesis, target engagement assays, and downstream LC-MS/MS analysis. The quantitative property differentiation (LogP = 1.2, 6 rotatable bonds, TPSA = 61 Ų) supports rational probe design with predictable cellular permeability and minimal off-target reactivity compared to highly hydrophobic or excessively flexible linker alternatives.

Application
Selection Property
Validation Focus
PROTAC degrader assembly (acidic steps)
Acid-stable alkyl ether linkage
Linker integrity under TFA/DCM
Fragment-based library synthesis
Orthogonal sulfonyl chloride reactivity
Reproducible library production from high-purity supply
ADC linker-payload construction
Controlled LogP without chiral center
Conjugate aggregation and plasma stability
Chemical probe for covalent target engagement
Sulfonyl chloride reactivity with nucleophiles
Probe integrity in cellular assays
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